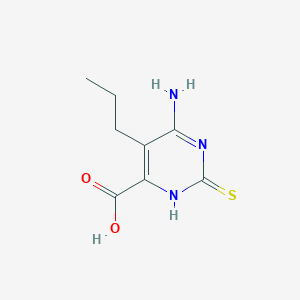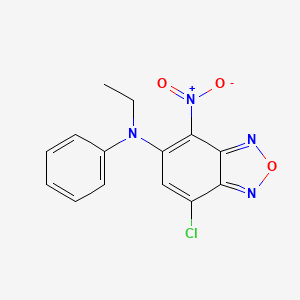![molecular formula C15H19N5O2 B12918133 N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide CAS No. 915962-89-9](/img/structure/B12918133.png)
N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide is a complex organic compound that belongs to the class of isonicotinamide derivatives. These compounds are known for their broad range of biological activities and are often used in various scientific research applications. The structure of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide includes a pyrimidine ring substituted with diethylamino and methoxy groups, as well as an isonicotinamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-methoxypyrimidine with diethylamine to form 2-(diethylamino)-4-methoxypyrimidine. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
化学反应分析
Types of Reactions
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-(Diethylamino)-4-hydroxypyrimidin-5-yl)isonicotinamide.
Reduction: Formation of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide . Additionally, it can interact with nucleic acids and proteins, altering their function and stability .
相似化合物的比较
N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide can be compared with other isonicotinamide derivatives such as:
Nicotinamide: Known for its role in cellular metabolism and as a precursor for NAD+ synthesis.
Isonicotinamide: Similar in structure but with different biological activities and applications.
Nicotinic acid: Used as a vitamin and in the treatment of hyperlipidemia.
The uniqueness of N-(2-(Diethylamino)-4-methoxypyrimidin-5-yl)isonicotinamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
915962-89-9 |
|---|---|
分子式 |
C15H19N5O2 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H19N5O2/c1-4-20(5-2)15-17-10-12(14(19-15)22-3)18-13(21)11-6-8-16-9-7-11/h6-10H,4-5H2,1-3H3,(H,18,21) |
InChI 键 |
CHAFWWIFDKPQQF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC=C(C(=N1)OC)NC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


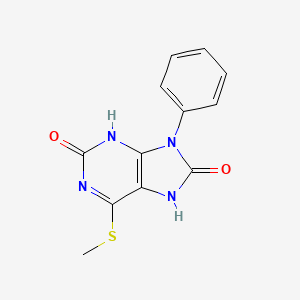
![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
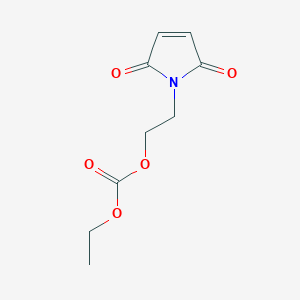
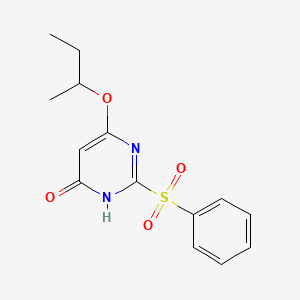
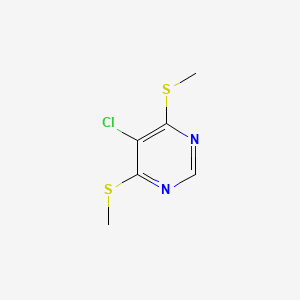
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
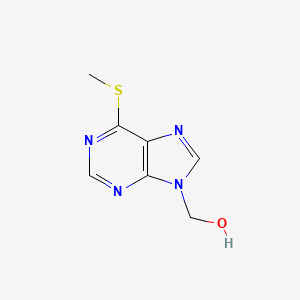
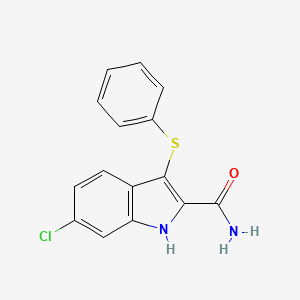
![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)
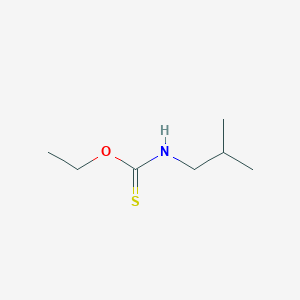
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)
![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)
